Cas no 1340408-52-7 (3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one)
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
- 1-Propanone, 3-cyclohexyl-1-(3-hydroxy-1-pyrrolidinyl)-
-
- Inchi: 1S/C13H23NO2/c15-12-8-9-14(10-12)13(16)7-6-11-4-2-1-3-5-11/h11-12,15H,1-10H2
- InChI Key: GESOBBPAOCMGDY-UHFFFAOYSA-N
- SMILES: C(N1CCC(O)C1)(=O)CCC1CCCCC1
Computed Properties
- Exact Mass: 225.172878976g/mol
- Monoisotopic Mass: 225.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.088±0.06 g/cm3(Predicted)
- Boiling Point: 395.8±35.0 °C(Predicted)
- pka: 14.56±0.20(Predicted)
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C230126-100mg |
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
1340408-52-7 | 100mg |
$ 115.00 | 2022-04-01 | ||
| TRC | C230126-500mg |
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
1340408-52-7 | 500mg |
$ 435.00 | 2022-04-01 | ||
| TRC | C230126-1g |
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
1340408-52-7 | 1g |
$ 680.00 | 2022-04-01 | ||
| Life Chemicals | F1908-1197-0.25g |
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
1340408-52-7 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
| Life Chemicals | F1908-1197-0.5g |
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
1340408-52-7 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
| Life Chemicals | F1908-1197-1g |
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
1340408-52-7 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
| Life Chemicals | F1908-1197-2.5g |
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
1340408-52-7 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
| Life Chemicals | F1908-1197-5g |
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
1340408-52-7 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
| Life Chemicals | F1908-1197-10g |
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one |
1340408-52-7 | 95%+ | 10g |
$3532.0 | 2023-09-07 |
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one Related Literature
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Introduction to 3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one (CAS No. 1340408-52-7)
3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one, identified by its Chemical Abstracts Service (CAS) number 1340408-52-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexyl group and a hydroxypyrrlidine moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both a hydroxyl group and a nitrogen-containing heterocycle suggests versatile reactivity, making it a valuable scaffold for drug discovery and medicinal chemistry investigations.
The structural framework of 3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one incorporates elements that are frequently explored in the development of bioactive molecules. The cyclohexyl substituent contributes to steric bulk, which can influence binding affinity and metabolic stability, while the hydroxypyrrlidine ring offers opportunities for hydrogen bonding interactions and further derivatization. Such features are often exploited in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that target neurological disorders, cardiovascular diseases, and inflammatory conditions. The unique structural motifs present in 3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one make it a promising candidate for such applications. For instance, the hydroxypyrrlidine scaffold is known to exhibit properties that are conducive to interaction with biological targets such as kinases and proteases, which are often implicated in disease pathogenesis.
One of the most compelling aspects of this compound is its potential for further functionalization. The hydroxyl group at the 3-position of the pyrrolidine ring can be readily modified through esterification, etherification, or oxidation reactions, allowing for the creation of a diverse library of derivatives. These derivatives can then be screened for enhanced biological activity or improved pharmacokinetic properties. Similarly, the cyclohexyl side chain provides multiple sites for chemical manipulation, enabling the fine-tuning of molecular properties such as lipophilicity and solubility.
Recent advancements in computational chemistry have facilitated the rapid design and optimization of molecules like 3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one. Molecular docking studies have shown that this compound can interact with various protein targets with high affinity, suggesting its utility in therapeutic applications. For example, simulations have indicated that it may bind to ATP-binding sites on kinases, thereby inhibiting their activity. Such findings are particularly relevant given the increasing recognition of kinases as key players in numerous diseases.
The synthesis of 3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one presents an intriguing challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in addressing such complexities. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled the efficient construction of intricate molecular frameworks. These methods not only improve yield but also allow for greater control over stereochemistry, which is critical for biological activity.
In addition to its synthetic appeal, 3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one has been explored in several preclinical studies. These studies have highlighted its potential as a lead compound for further development into novel therapeutics. Notably, preliminary data suggest that derivatives of this molecule may exhibit anti-inflammatory properties by modulating cytokine production pathways. This aligns with current trends in drug discovery, where targeting inflammation is a key strategy for treating chronic diseases.
The future prospects for 3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one are bright, particularly as new synthetic routes are developed and additional biological data are generated. Its unique structural features make it a versatile scaffold for medicinal chemistry innovation, and its potential applications span multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms of action, compounds like this will undoubtedly play a crucial role in the next generation of pharmaceuticals.
In conclusion,3-cyclohexyl-1-(3-hydroxypyrrolidin-1-y l)propan - 1 - one (CAS No.1340408 - 52 - 7) represents a significant advancement in pharmaceutical chemistry. Its structural complexity, coupled with its potential biological activities, positions it as a valuable asset in drug discovery efforts worldwide.
1340408-52-7 (3-cyclohexyl-1-(3-hydroxypyrrolidin-1-yl)propan-1-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)